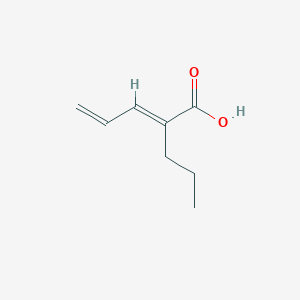

2-Propyl-2,4-pentadienoic acid

Overview

Description

2-Propyl-2,4-pentadienoic acid is a methyl-branched fatty acid . It is a metabolite of Valproic Acid .

Synthesis Analysis

The synthesis of 2-Propyl-2,4-pentadienoic acid involves the oxidation of geraniol or nerol, which are natural monoterpene alcohols extracted from plants. Another method involves the stereoselective synthesis of diene metabolites of valproic acid .

Molecular Structure Analysis

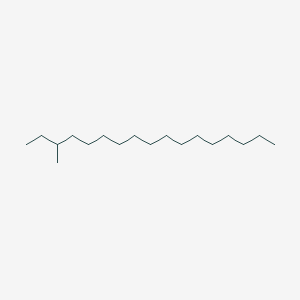

The molecular formula of 2-Propyl-2,4-pentadienoic acid is C8H12O2 . It is an unsaturated fatty acid due to its two double bonds in its chemical structure.

Chemical Reactions Analysis

The hepatotoxic metabolite of the anticonvulsant drug valproic acid (VPA), namely (E)-2-propyl-2,4-pentadienoic acid (E)-2,4-diene VPA), is known to react with glutathione (GSH) in vivo . The formation of glutathione (GSH) and N-acetylcysteine (NAC) adducts of reactive intermediates derived from VPA and 2-Propyl-2,4-pentadienoic acid was investigated in the rat .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Propyl-2,4-pentadienoic acid are as follows :

Scientific Research Applications

Therapeutic Drug Monitoring

2-Propyl-2,4-pentadienoic acid, also known as 2,4-Diene-VPA, is a metabolite of Valproic Acid (VPA), a medication commonly used for epilepsy and bipolar disorder . A specific and sensitive Ultra-high Performance Liquid Chromatography-tandem Mass spectrometry (UHPLC-MS/MS) method was developed for the simultaneous determination of the concentrations of VPA and its clinically relevant metabolites (4-ene-VPA, 2,4-diene-VPA and 2-ene-VPA) in human serum . This method demonstrated a good analytical performance essential for therapeutic drug monitoring, which would potentially lead to clinically relevant improvements in VPA dosage and patient management .

Understanding Hepatotoxicity

It has been reported that 2,4-Diene-VPA were the main causes of the fatal hepatotoxicity induced by VPA . Understanding the role of this metabolite in hepatotoxicity can help in developing strategies to mitigate the side effects of VPA.

Role in Signal Transduction in Plants

2-Propyl-2,4-pentadienoic acid has been identified as a potential signaling molecule in plants. It may play a role in various plant responses to stimuli.

Defense against Pathogens in Plants

Research indicates 2,4-Diene-VPA accumulates in response to fungal infection in Arabidopsis thaliana (thale cress). This suggests it might be involved in the plant’s defense mechanisms.

Precursor for Other Bioactive Compounds in Plants

2-Propyl-2,4-pentadienoic acid serves as a precursor for the biosynthesis of other biologically active compounds in plants, such as Volatile organic compounds (VOCs). These are released by plants and can play various roles, including attracting pollinators or deterring herbivores.

Preparation of Chiral Propargylester

2,4-Pentadienoic acid was used in the preparation of chiral propargylester .

Preparation of trans 1-N-acylamino-1,3-dienes

2,4-Pentadienoic acid was also used in the preparation of trans 1-N-acylamino-1,3-dienes via a modified Curtius procedure .

Mechanism of Action

Target of Action

2-Propyl-2,4-pentadienoic acid (2-PPDA) is a metabolite of valproic acid (VPA), a well-known anticonvulsant and mood-stabilizing drug .

Mode of Action

The exact mode of action of 2-PPDA remains unknown. . VPA is known to increase the levels of gamma-aminobutyric acid (GABA) in the brain and inhibit the function of NMDA receptors, which may contribute to its anticonvulsant effects .

Biochemical Pathways

2-PPDA is a metabolite of VPA and is involved in its metabolic pathway . VPA undergoes extensive metabolism in the liver, including β-oxidation and glucuronidation . One of the metabolites produced through the β-oxidation pathway is 2-PPDA .

Pharmacokinetics

The pharmacokinetics of 2-PPDA are likely to be similar to those of its parent compound, VPA. VPA is well absorbed from the gastrointestinal tract and is extensively metabolized in the liver . The excretion of VPA and its metabolites, including 2-PPDA, occurs primarily in the urine, with trace amounts in the bile, feces, and expired air .

Result of Action

Given its role as a metabolite of vpa, it may contribute to the therapeutic effects of vpa, which include seizure control and mood stabilization .

Action Environment

The action of 2-PPDA, like that of many other drugs, can be influenced by various environmental factors. For example, the presence of other drugs can affect its metabolism and action. In particular, VPA, the parent compound of 2-PPDA, is known to interact with several other medications, which can affect its levels and efficacy . Furthermore, factors such as diet, age, and health status can also influence the pharmacokinetics and pharmacodynamics of 2-PPDA .

Safety and Hazards

When handling 2-Propyl-2,4-pentadienoic acid, personal protective equipment/face protection should be worn. Ensure adequate ventilation. Avoid getting it in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation. Keep containers tightly closed in a dry, cool and well-ventilated place. Store in freezer. Protect from direct sunlight .

Future Directions

properties

IUPAC Name |

(2E)-2-propylpenta-2,4-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-3-5-7(6-4-2)8(9)10/h3,5H,1,4,6H2,2H3,(H,9,10)/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUILWXIBBZVJDU-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=CC=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C(=C\C=C)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Propyl-2,4-pentadienoic acid | |

CAS RN |

72010-18-5 | |

| Record name | 2-Propyl-2,4-pentadienoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072010185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 2-Propyl-2,4-pentadienoic acid interact with glutathione (GSH), and what are the implications?

A1: Unlike its relatively unreactive free acid form, the metabolically produced ester forms of 2-Propyl-2,4-pentadienoic acid readily react with GSH [, ]. This reaction forms conjugates, primarily 5-(glutathion-S-yl)-3-ene VPA. This conjugation is significantly enhanced by the enzyme glutathione-S-transferase (GST) []. This interaction is significant because:

- Bioactivation: It suggests that glucuronidation, a common detoxification pathway, can actually activate 2-Propyl-2,4-pentadienoic acid, making it more likely to conjugate with GSH [].

- Toxicity: The depletion of GSH, a crucial cellular antioxidant, through this conjugation process is hypothesized as a contributing factor to the hepatotoxicity of VPA [].

Q2: What is the evidence for 2-Propyl-2,4-pentadienoic acid forming conjugates in humans, and what does this signify?

A2: Researchers have identified the N-acetylcysteine (NAC) conjugate of 2-Propyl-2,4-pentadienoic acid, specifically (E)-5-(N-acetylcystein-S-yl)-3-ene VPA, in the urine of patients undergoing VPA therapy [, ]. This finding confirms that the formation of reactive metabolites from VPA, particularly 2-Propyl-2,4-pentadienoic acid, occurs in humans and is not limited to animal models. The presence of this conjugate serves as an indirect measure of the liver's exposure to reactive VPA metabolites.

Q3: What are the implications of alpha-fluorination of 4-ene VPA?

A3: Research indicates that introducing a fluorine atom at the alpha-position of 4-ene VPA alters its metabolic fate []. While 4-ene VPA undergoes extensive glucuronidation and enterohepatic circulation, its alpha-fluorinated analog primarily forms an L-glutamine conjugate []. This modification also prevents the formation of 2-Propyl-2,4-pentadienoic acid and its NAC conjugate []. This altered metabolism of the alpha-fluorinated analog is linked to a reduction in liver toxicity, highlighting the potential of structural modifications in mitigating toxicity associated with VPA metabolites.

Q4: Are there any potential biomarkers identified for long-term exposure to caffeine-sodium benzoate?

A4: Research using metabolomic analysis of serum samples from patients with long-term inhalation of caffeine-sodium benzoate revealed variations in several metabolites compared to a control group []. These included 2-propyl-2,4-pentadienoic acid, various forms of 3-O-sulfogalactosylceramide, and others []. These findings suggest potential metabolic pathways affected by caffeine-sodium benzoate exposure, warranting further investigation into their role as potential biomarkers for long-term exposure effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

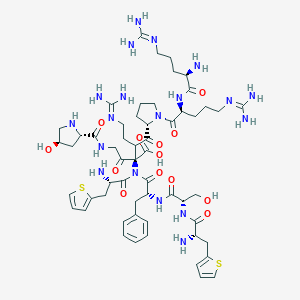

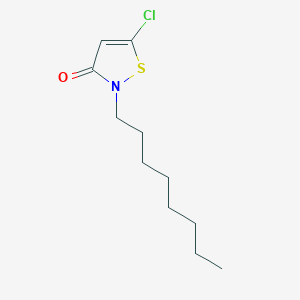

![(3S,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B21935.png)